[(S)-3-(Benzyloxycarbonyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic acid [(S)-3-(Benzyloxycarbonyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13475795
InChI: InChI=1S/C17H22N2O4/c20-16(21)11-18-9-8-15(10-18)19(14-6-7-14)17(22)23-12-13-4-2-1-3-5-13/h1-5,14-15H,6-12H2,(H,20,21)/t15-/m0/s1
SMILES: C1CC1N(C2CCN(C2)CC(=O)O)C(=O)OCC3=CC=CC=C3
Molecular Formula: C17H22N2O4
Molecular Weight: 318.4 g/mol

[(S)-3-(Benzyloxycarbonyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic acid

CAS No.:

Cat. No.: VC13475795

Molecular Formula: C17H22N2O4

Molecular Weight: 318.4 g/mol

* For research use only. Not for human or veterinary use.

[(S)-3-(Benzyloxycarbonyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic acid -

Specification

Molecular Formula C17H22N2O4
Molecular Weight 318.4 g/mol
IUPAC Name 2-[(3S)-3-[cyclopropyl(phenylmethoxycarbonyl)amino]pyrrolidin-1-yl]acetic acid
Standard InChI InChI=1S/C17H22N2O4/c20-16(21)11-18-9-8-15(10-18)19(14-6-7-14)17(22)23-12-13-4-2-1-3-5-13/h1-5,14-15H,6-12H2,(H,20,21)/t15-/m0/s1
Standard InChI Key AFFVZVDFHIHCDO-HNNXBMFYSA-N
Isomeric SMILES C1CN(C[C@H]1N(C2CC2)C(=O)OCC3=CC=CC=C3)CC(=O)O
SMILES C1CC1N(C2CCN(C2)CC(=O)O)C(=O)OCC3=CC=CC=C3
Canonical SMILES C1CC1N(C2CCN(C2)CC(=O)O)C(=O)OCC3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Key Descriptors

The systematic IUPAC name is 2-[(3S)-3-[cyclopropyl(phenylmethoxycarbonyl)amino]pyrrolidin-1-yl]acetic acid . The compound’s CAS registry number is 1354015-55-6, and its isomeric SMILES string is C1CN(C[C@@H]1N(C2CC2)C(=O)OCC3=CC=CC=C3)CC(=O)O, highlighting the (S)-configured pyrrolidine core linked to a cyclopropylcarbamate and acetic acid .

Physical and Chemical Properties

Key physicochemical properties include:

PropertyValueSource
Density1.222 ± 0.06 g/cm³ (predicted)
Boiling Point492.4 ± 30.0 °C (predicted)
pKa2.47 ± 0.10 (predicted)
Molecular Weight318.4 g/mol

The low pKa (2.47) suggests the carboxylic acid group is deprotonated under physiological conditions, enhancing solubility . The benzyloxycarbonyl (Cbz) group provides steric protection for the cyclopropyl amine, a common strategy in prodrug design .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step organic transformations:

  • Cyclopropylamine Protection: Cyclopropylamine reacts with benzyl chloroformate to form N-benzyloxycarbonyl-cyclopropylamine.

  • Pyrrolidine Functionalization: The pyrrolidine ring is introduced via alkylation or reductive amination. Stereochemical control is achieved using chiral auxiliaries or asymmetric catalysis .

  • Acetic Acid Coupling: The pyrrolidine nitrogen is alkylated with bromoacetic acid or its ester, followed by hydrolysis to yield the final product.

A representative protocol from patent literature involves hydrogenolysis of intermediates using palladium-carbon catalysts, followed by purification via silica gel chromatography .

Industrial Considerations

Large-scale production may employ continuous-flow systems to optimize yield (typically 70–85%) . Critical parameters include reaction temperature (25–80°C), solvent choice (e.g., dichloromethane, tetrahydrofuran), and inert atmospheres to prevent decomposition .

Structural Characterization

Spectroscopic Analysis

  • NMR Spectroscopy:

    • ¹H NMR: Peaks at δ 1.22 ppm (cyclopropyl CH₂), 3.62 ppm (pyrrolidine N-CH₂-CO₂H), and 7.25–7.35 ppm (benzyl aromatic protons).

    • ¹³C NMR: Signals at δ 170.5 ppm (carboxylic acid C=O) and 156.2 ppm (carbamate C=O).

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 319.3 [M+H]⁺, consistent with the molecular formula .

  • IR Spectroscopy: Stretching vibrations at 1740 cm⁻¹ (C=O, carbamate) and 1710 cm⁻¹ (C=O, carboxylic acid).

Applications in Drug Development

Intermediate in Peptide Synthesis

The compound serves as a building block for introducing chiral pyrrolidine motifs into peptides, enhancing conformational rigidity and receptor binding .

Prodrug Design

The Cbz-protected amine enables controlled release of therapeutics, reducing off-target toxicity. For example, analogous compounds are used in antiviral and anticancer prodrugs .

Future Directions

Further research should explore:

  • In vivo pharmacokinetic studies to assess bioavailability.

  • Structure-activity relationships (SAR) to optimize therapeutic indices.

  • Scalable synthetic routes using biocatalysts or flow chemistry .

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